molecular formula C18H11B B1201482 7-Bromobenz[a]anthracene CAS No. 32795-84-9

7-Bromobenz[a]anthracene

Cat. No.: B1201482
CAS No.: 32795-84-9
M. Wt: 307.2 g/mol
InChI Key: LGRNWCDRODWMOH-UHFFFAOYSA-N
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Description

7-Bromobenz[a]anthracene is an aromatic compound with the chemical formula C18H11Br. It is a yellow crystalline solid known for its unique chemical properties. This compound is primarily used as an initiator and intermediate in various chemical reactions .

Biochemical Analysis

Biochemical Properties

7-Bromobenz[a]anthracene plays a role in various biochemical reactions, particularly in the context of its metabolism by liver enzymes. It interacts with cytochrome P450 enzymes, which are responsible for its metabolic activation. The compound undergoes stereoselective metabolism by rat liver microsomes to form trans-dihydrodiol metabolites . These interactions are crucial as they determine the compound’s biochemical behavior and potential toxicity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s metabolites can induce changes in gene expression related to detoxification and stress response pathways . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to cytochrome P450 enzymes, leading to its metabolic activation and the formation of reactive intermediates. These intermediates can bind to DNA and proteins, causing mutations and other cellular damage . The compound’s ability to inhibit or activate specific enzymes also plays a role in its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s metabolites can accumulate over time, leading to prolonged cellular stress and potential toxicity . The temporal dynamics of these effects are crucial for understanding the compound’s behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild cellular stress and metabolic changes. At higher doses, it can cause significant toxicity, including damage to liver and lung tissues . The dosage-dependent effects are important for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These pathways lead to the formation of various metabolites, including trans-dihydrodiols and phenolic derivatives . The compound’s interaction with these enzymes and the resulting metabolic flux are critical for understanding its biochemical behavior and potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on cellular function and overall toxicity.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms are important for understanding how the compound exerts its effects at the cellular level and for developing strategies to mitigate its potential toxicity.

Preparation Methods

7-Bromobenz[a]anthracene can be synthesized through the bromination of phenylanthracene. The process involves reacting phenylanthracene with a bromine compound in an appropriate solvent. This reaction is a substitution reaction where the bromide replaces a hydrogen atom on the phenylanthracene molecule . The reaction conditions and the ratio of reactants need to be carefully controlled to achieve the desired product.

Chemical Reactions Analysis

7-Bromobenz[a]anthracene undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine for bromination, and various oxidizing and reducing agents for other reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromobenz[a]anthracene has several applications in scientific research:

Comparison with Similar Compounds

7-Bromobenz[a]anthracene can be compared with other similar compounds such as:

  • 7-Chlorobenz[a]anthracene
  • 9-Bromoanthracene
  • 1-Bromonaphthalene

These compounds share similar aromatic structures but differ in their substituents and specific chemical properties. The uniqueness of this compound lies in its specific bromine substitution, which influences its reactivity and applications .

Properties

IUPAC Name

7-bromobenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRNWCDRODWMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186461
Record name 7-Bromobenzanthracene
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Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32795-84-9
Record name 7-Bromobenz[a]anthracene
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Record name 7-Bromobenzanthracene
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Record name 32795-84-9
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Record name 7-Bromobenzanthracene
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Record name 7-Bromo-benz(a)anthracene
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Record name 7-BROMOBENZANTHRACENE
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Synthesis routes and methods

Procedure details

Into 300 ml of DMF, N,N-dimethylformamide, 40 g of commercial benzanthracene was dispersed, and 35.6 g of NBS, bromosuccinimide, was added to the resultant suspension at the room temperature. After the resultant mixture was stirred for 3.5 hours, 600 ml of water was added, and the formed crystals were separated by filtration and washed with methanol. The obtained crude crystals were purified using a silica gel column with toluene and filtered with hexane, and 49.3 g of 7-bromobenzanthracene was obtained as cream crystals (the yield: 91%).
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300 mL
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35.6 g
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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